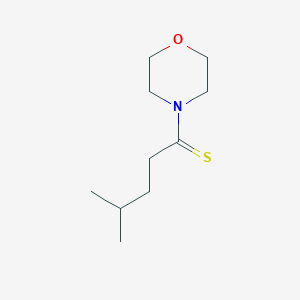
4-Methyl-1-morpholin-4-ylpentane-1-thione
Description
4-Methyl-1-morpholinopentane-1-thione is an organic compound with the molecular formula C10H19NOS. It consists of 19 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom
Properties
CAS No. |
118745-61-2 |
|---|---|
Molecular Formula |
C10H19NOS |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
4-methyl-1-morpholin-4-ylpentane-1-thione |
InChI |
InChI=1S/C10H19NOS/c1-9(2)3-4-10(13)11-5-7-12-8-6-11/h9H,3-8H2,1-2H3 |
InChI Key |
XJBCZHCISIAVRW-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=S)N1CCOCC1 |
Canonical SMILES |
CC(C)CCC(=S)N1CCOCC1 |
Synonyms |
Morpholine, 4-(4-methyl-1-thioxopentyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-morpholinopentane-1-thione can be achieved through several synthetic routes. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for 4-Methyl-1-morpholinopentane-1-thione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often employed to improve the efficiency and environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-morpholinopentane-1-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvent systems to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of 4-Methyl-1-morpholinopentane-1-thione. These products have diverse applications in chemical synthesis and research .
Scientific Research Applications
4-Methyl-1-morpholinopentane-1-thione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-1-morpholinopentane-1-thione involves its interaction with specific molecular targets and pathways. The compound can disrupt cellular processes by interacting with enzymes and proteins, leading to changes in cellular function. For example, it may inhibit the synthesis of essential biomolecules or disrupt membrane integrity, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-1-morpholinopentane-1-thione include other thioamides and morpholine derivatives. Some examples are:
- 4-Methyl-1-morpholinopentane-1-one
- 4-Methyl-1-morpholinopentane-1-sulfoxide
- 4-Methyl-1-morpholinopentane-1-sulfone
Uniqueness
What sets 4-Methyl-1-morpholinopentane-1-thione apart from these similar compounds is its unique combination of a thione group with a morpholine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


